molecular formula C12H12N2O B10965374 (3,4-dimethylphenyl)(1H-pyrazol-1-yl)methanone

(3,4-dimethylphenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B10965374
M. Wt: 200.24 g/mol
InChI Key: WDJYWYXNOYLFKL-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl)(1H-pyrazol-1-yl)methanone is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrazole ring attached to a methanone group, which is further connected to a 3,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethylphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethylphenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Potential use as a corrosion inhibitor for metals

Mechanism of Action

The mechanism of action of (3,4-dimethylphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1H-pyrazol-1-yl)(4-((3,4-dimethoxybenzylidene)amino)phenyl)methanone
  • (1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine)

Uniqueness

(3,4-dimethylphenyl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(3,4-dimethylphenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C12H12N2O/c1-9-4-5-11(8-10(9)2)12(15)14-7-3-6-13-14/h3-8H,1-2H3

InChI Key

WDJYWYXNOYLFKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C=CC=N2)C

Origin of Product

United States

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